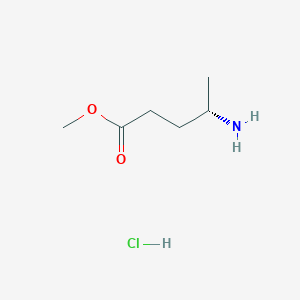

(S)-Methyl 4-aminopentanoate hydrochloride

CAS No.: 1608459-14-8

Cat. No.: VC4483288

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1608459-14-8 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | methyl (4S)-4-aminopentanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

| Standard InChI Key | GLGDQRWTKGJGRE-JEDNCBNOSA-N |

| SMILES | CC(CCC(=O)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

(S)-Methyl 4-aminopentanoate hydrochloride belongs to the class of amino acid esters, characterized by a pentanoate backbone with an amine group at the fourth carbon and a methyl ester moiety. Its molecular formula is , with a molar mass of 167.63 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, critical for interactions in biological systems.

Table 1: Key Physicochemical Properties

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified in available literature . The compound’s stability under varying pH and temperature conditions requires further empirical validation.

Synthesis and Manufacturing

Synthetic routes to (S)-Methyl 4-aminopentanoate hydrochloride typically involve enantioselective esterification or resolution techniques. Source outlines a generalized protocol:

-

Esterification: 4-Aminopentanoic acid reacts with methanol under acidic catalysis (e.g., ) to form the methyl ester.

-

Chiral Resolution: Racemic mixtures are separated via diastereomeric salt formation using chiral resolving agents like tartaric acid derivatives.

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Alternative asymmetric synthesis methods employ transaminases or engineered enzymes to directly produce the (S)-enantiomer, reducing reliance on resolution steps. Industrial-scale production remains limited, though suppliers such as ZHEJIANG HUINING BIOTECHNOLOGY and Synthokem Labs Private Limited list the compound in their catalogs .

Applications in Research and Industry

Biocatalysis

(S)-Methyl 4-aminopentanoate hydrochloride serves as a substrate or intermediate in enzymatic studies. Dual-function transaminases immobilized on hybrid nanoflowers have shown enhanced activity toward similar α-keto acid derivatives, suggesting potential for optimizing biocatalytic processes.

Neuropharmacology

While direct evidence is lacking, structural analogs like L-leucine methyl ester hydrochloride (CAS: 7517-19-3) modulate neurotransmitter synthesis and receptor interactions . The (S)-configuration may influence binding affinity to γ-aminobutyric acid (GABA) receptors, warranting further investigation.

Research Frontiers and Challenges

Current studies face two primary limitations:

-

Stereochemical Purity: Achieving >99% enantiomeric excess (ee) remains costly, necessitating improved catalytic systems.

-

Biological Activity Data: In vitro and in vivo profiles are sparse, hindering drug development pipelines.

Recent advances in flow chemistry and enzyme engineering may address these gaps, enabling scalable synthesis and targeted biological testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume